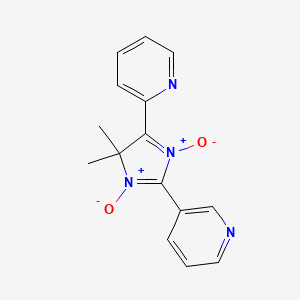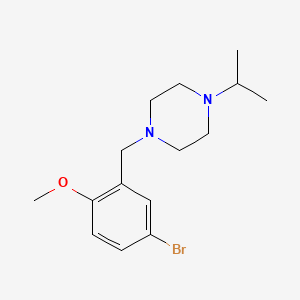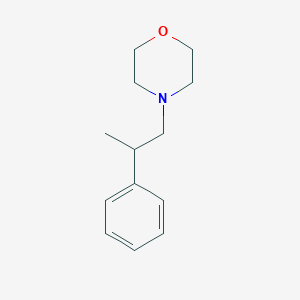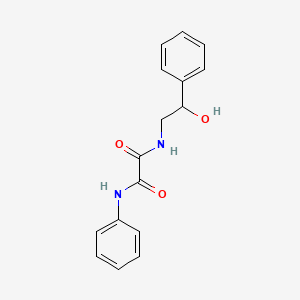
2-(5,5-Dimethyl-1,3-dioxido-2-pyridin-3-ylimidazole-1,3-diium-4-yl)pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(5,5-Dimethyl-1,3-dioxido-2-pyridin-3-ylimidazole-1,3-diium-4-yl)pyridine is a complex organic compound with a unique structure that includes both pyridine and imidazole rings
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5,5-Dimethyl-1,3-dioxido-2-pyridin-3-ylimidazole-1,3-diium-4-yl)pyridine typically involves multi-step organic reactions. One common method involves the condensation of 5,5-dimethyl-1,3-dioxido-2-pyridin-3-ylimidazole with pyridine under controlled conditions. The reaction is usually carried out in the presence of a catalyst such as sodium ethoxide, and the mixture is heated to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain high-purity products.
Análisis De Reacciones Químicas
Types of Reactions
2-(5,5-Dimethyl-1,3-dioxido-2-pyridin-3-ylimidazole-1,3-diium-4-yl)pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding N-oxides.
Reduction: Formation of reduced imidazole derivatives.
Substitution: Formation of substituted pyridine derivatives.
Aplicaciones Científicas De Investigación
2-(5,5-Dimethyl-1,3-dioxido-2-pyridin-3-ylimidazole-1,3-diium-4-yl)pyridine has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the synthesis of advanced materials and polymers.
Mecanismo De Acción
The mechanism of action of 2-(5,5-Dimethyl-1,3-dioxido-2-pyridin-3-ylimidazole-1,3-diium-4-yl)pyridine involves its interaction with specific molecular targets. The compound can bind to metal ions, forming stable complexes that can catalyze various chemical reactions. Additionally, its antimicrobial activity is attributed to its ability to disrupt microbial cell membranes and inhibit essential enzymes .
Comparación Con Compuestos Similares
Similar Compounds
5,5-Dimethyl-1,3-dioxido-2-pyridin-3-ylimidazole: Shares a similar core structure but lacks the additional pyridine ring.
2-(3,5-Dimethyl-1H-pyrazol-1-yl)pyridine: Contains a pyrazole ring instead of an imidazole ring.
1,5-Dimethyl-2-pyrrolidinone: A structurally related compound with different functional groups.
Uniqueness
2-(5,5-Dimethyl-1,3-dioxido-2-pyridin-3-ylimidazole-1,3-diium-4-yl)pyridine is unique due to its dual-ring structure, which imparts distinct chemical and biological properties. Its ability to form stable complexes with metal ions and its potential antimicrobial activity make it a valuable compound for various applications .
Propiedades
IUPAC Name |
2-(5,5-dimethyl-1,3-dioxido-2-pyridin-3-ylimidazole-1,3-diium-4-yl)pyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N4O2/c1-15(2)13(12-7-3-4-9-17-12)18(20)14(19(15)21)11-6-5-8-16-10-11/h3-10H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFQQIQIGPWULHK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(=[N+](C(=[N+]1[O-])C2=CN=CC=C2)[O-])C3=CC=CC=N3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-furylmethyl)-4-[(4-morpholinylsulfonyl)methyl]benzamide](/img/structure/B5182138.png)
![5-{4-[(4-iodobenzyl)oxy]benzylidene}-3-(2-propyn-1-yl)-1,3-thiazolidine-2,4-dione](/img/structure/B5182148.png)
![N~1~-[4-chloro-3-(trifluoromethyl)phenyl]-N~2~-(methylsulfonyl)-N~2~-[3-(trifluoromethyl)phenyl]glycinamide](/img/structure/B5182155.png)
![3,4,5-TRIMETHOXY-N-[2-(3,4,5-TRIMETHOXYBENZAMIDO)PHENYL]BENZAMIDE](/img/structure/B5182163.png)
![1-[(4-Methoxy-2,3-dimethylphenyl)methyl]-4-(4-nitrophenyl)piperazine](/img/structure/B5182170.png)
![2-{[3-(4-Methoxyphenyl)-2-methyl-4-oxo-3,4-dihydroquinazolin-6-yl]oxy}acetamide](/img/structure/B5182199.png)

![4-[4-(4-Ethylphenyl)-5-prop-2-enylsulfanyl-1,2,4-triazol-3-yl]pyridine](/img/structure/B5182208.png)
![N-[2-(piperidin-1-yl)ethyl]-5-(propan-2-yl)thiophene-3-carboxamide](/img/structure/B5182219.png)
![1-amino-3-thiophen-2-yl-3H-pyrido[2,1-b][1,3]benzothiazole-2,4-dicarbonitrile](/img/structure/B5182223.png)

![2-[(5-methoxy-1-methyl-1H-benzimidazol-2-yl)thio]-1-(2-thienyl)ethanone](/img/structure/B5182233.png)
![6-(16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)hexanoic acid](/img/structure/B5182248.png)
